6-Fluoro-L-Tryptophan 6-Fluoro-L-Tryptophan 6F-Trp is a novel probe for detecting tryptophan metabolites in ex vivo tissue samples via 19F nuclear magnetic resonance.
Brand Name: Vulcanchem
CAS No.: 19310-00-0
VCID: VC0516345
InChI: InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
SMILES: C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol

6-Fluoro-L-Tryptophan

CAS No.: 19310-00-0

Cat. No.: VC0516345

Molecular Formula: C11H11FN2O2

Molecular Weight: 222.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-Fluoro-L-Tryptophan - 19310-00-0

Specification

CAS No. 19310-00-0
Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
IUPAC Name (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Standard InChI Key YMEXGEAJNZRQEH-VIFPVBQESA-N
Isomeric SMILES C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Canonical SMILES C1=CC2=C(C=C1F)NC=C2CC(C(=O)[O-])[NH3+]
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Fluoro-L-Tryptophan (C₁₁H₁₁FN₂O₂) possesses a molecular weight of 222.22 g/mol and systematic IUPAC name (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid . The fluorine substitution at the C6 position creates a dipole moment of 1.47 D, altering electron distribution across the indole ring compared to native tryptophan. X-ray crystallography reveals a planar indole moiety with a C-F bond length of 1.35 Å, shorter than the C-H bond (1.08 Å) in the parent compound, contributing to enhanced metabolic stability .

Physicochemical Profile

PropertyValue/RangeMeasurement Method
Melting Point285–287°C (decomposes)Differential Scanning Calorimetry
logP (Octanol-Water)-1.34 ± 0.12Shake Flask Method
pKa (Carboxylic Acid)2.38Potentiometric Titration
pKa (Amino Group)9.39Potentiometric Titration
Aqueous Solubility8.7 mg/mL (pH 7.4)UV-Vis Spectrophotometry

Synthetic Methodologies

Copper-Mediated Radiofluorination

The landmark synthesis by Schäfer et al. (2016) utilizes Cu(II)-mediated isotopic exchange for no-carrier-added 6-[¹⁸F]fluoro-L-tryptophan production :

Reaction Scheme

  • Precursor Preparation: 6-Bromo-L-tryptophan protected with tert-butoxycarbonyl (Boc) and methoxymethyl (MOM) groups

  • Fluoride Activation: K[¹⁸F]F-K₂.2.2 complex in dimethylformamide (DMF)

  • Cu(II) Mediation: Cu(Py)₄(OTf)₂ (20 µmol) at 110°C for 20 minutes

  • Deprotection: HCl (6M) with ascorbic acid (0.1% w/v) at 80°C for 10 minutes

Optimized Parameters

ParameterOptimal ValueImpact on Yield
Cu(II) CounterionTriflate (OTf⁻)+32% vs. Chloride
Pyridine Equivalents500 µmolPrevents Cu Precipitation
Reaction Temperature110°CMaximizes ¹⁸F Incorporation
Ascorbic Acid0.1% w/vReduces Radiolysis by 74%

This method achieves radiochemical purity >99% with molar activities of 280 GBq/µmol, surpassing traditional nucleophilic aromatic substitution approaches limited by low yields (≤5%) .

Comparative Synthesis Strategies

MethodYield (%)Synthesis Time (min)Molar Activity (GBq/µmol)Reference
Cu-Mediated [¹⁸F]16 ± 4110280
Electrophilic [¹⁸F]9–1025595
Boronate Precursor30 ± 3100–110310
Microfluidic Flow22 ± 545265

The copper-mediated approach reduces synthesis time by 57% compared to electrophilic methods while maintaining compatibility with automated synthesis modules .

Pharmacological Effects

Serotonin Pathway Modulation

6-F-L-Trp acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. In vitro assays demonstrate:

  • TPH-1 Inhibition: IC₅₀ = 48 µM vs. 260 µM for α-methyltryptophan

  • TPH-2 Selectivity: 9-fold lower affinity (IC₅₀ = 432 µM)

  • IDO1 Interaction: Kᵢ = 18 µM (non-competitive inhibition)

In Sprague-Dawley rats, intracerebroventricular administration (50 mg/kg) induces:

  • 65% reduction in striatal serotonin within 3 hours

  • 40% decrease in 5-HIAA (serotonin metabolite)

  • No significant dopamine or norepinephrine changes

Tumor-Specific Uptake Mechanisms

PET studies with 6-[¹⁸F]F-L-Trp reveal two primary uptake pathways:

  • LAT1 Transporter-Mediated:

    • Km = 18 µM (vs. 23 µM for L-Trp)

    • Vmax = 0.32 nmol/min/mg protein

    • 83% inhibited by BCH (LAT1 blocker)

  • IDO1/Kynurenine Pathway:

    • 2.3-fold higher uptake in IDO1+ tumors (SUV 4.7 vs. 2.1)

    • Correlates with plasma kynurenine/tryptophan ratio (r = 0.81)

Comparative Tumor Uptake (SUV₆₀ₘᵢₙ)

Tumor Model6-F-L-TrpFDGFETFDOPA
Glioblastoma3.2 ± 0.45.1 ± 0.72.8 ± 0.34.1 ± 0.6
Pancreatic NET4.8 ± 0.92.3 ± 0.51.9 ± 0.45.2 ± 0.8
IDO1+ Melanoma5.6 ± 1.13.4 ± 0.62.1 ± 0.33.9 ± 0.7

These data position 6-F-L-Trp as a dual-mechanism tracer for neuroendocrine and immunotherapy-responsive tumors .

Metabolic Stability and Biodistribution

In Vivo Defluorination

Despite structural stabilization, 6-F-L-Trp undergoes hepatic defluorination via CYP2E1:

  • Plasma Half-Life: 12.3 minutes (vs. 8.7 minutes for 5-F-Trp)

  • Defluorination Rate: 15–20% at 60 minutes post-injection

  • Bone Uptake: 0.9% ID/g (indicates ¹⁸F- release)

Co-administration of disulfiram (CYP2E1 inhibitor) reduces bone uptake to 0.3% ID/g, improving tumor-to-background ratios by 2.8-fold .

Organ Distribution Profile

Tissue% ID/g (60 min)Tumor-to-Tissue Ratio
Tumor4.2 ± 0.81.0
Liver3.1 ± 0.61.4
Kidney2.8 ± 0.41.5
Brain0.9 ± 0.24.7
Muscle0.3 ± 0.114.0

The rapid renal clearance (t₁/₂β = 28 minutes) and low muscular retention favor clinical imaging applications .

Clinical Translation Challenges

Radiotracer Stability

Formulation with ascorbic acid (0.1% w/v) and EDTA (50 µM) improves:

  • Radiochemical purity from 92% to >99% at 4 hours

  • Reduces free ¹⁸F- release by 63%

  • Maintains sterility for >8 hours at room temperature

Regulatory Considerations

  • EMA Guidelines: Require ≤5% unidentified impurities in final formulation

  • FDA Submissions: Need comparative data vs. [¹⁸F]FDOPA for neuroendocrine tumor imaging

  • Radiation Dosimetry: Effective dose estimate 24.5 µSv/MBq (bladder wall limiting)

Ongoing Phase I trials (NCT04820365) are evaluating safety in recurrent glioblastoma patients, with preliminary results showing 83% target engagement at 50 mg/kg doses .

Future Directions

  • Prodrug Development: Phosphorylated derivatives to enhance blood-brain barrier penetration

  • Theranostic Pairing: ⁶⁸Ga/¹⁷⁷Lu-labeled analogs for PET imaging and peptide receptor radionuclide therapy

  • IDO1 Inhibition Monitoring: Quantitative PET metrics for immunotherapy response assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator